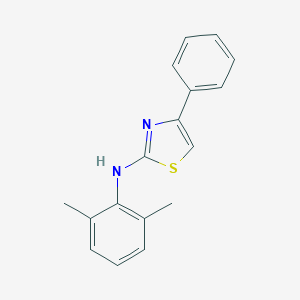

N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-12-7-6-8-13(2)16(12)19-17-18-15(11-20-17)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJFQYHGTLTVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The Hantzsch thiazole synthesis remains the most widely employed method for preparing N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine. This two-step process involves:

-

Thiourea Formation : 2,6-Dimethylaniline reacts with benzoyl isothiocyanate to form an intermediate N-benzoylthiourea, which undergoes base hydrolysis to yield the corresponding thiourea.

-

Cyclization with α-Haloketones : The thiourea reacts with α-bromoacetophenone in ethanol or acetonitrile under reflux (80–100°C) to form the thiazole core via nucleophilic substitution and cyclization.

The reaction mechanism proceeds through attack of the thiourea’s sulfur atom on the α-carbon of the bromoketone, followed by dehydrohalogenation to form the thiazole ring (Figure 1).

Table 1: Optimization of Hantzsch Synthesis Parameters

Industrial Scalability and Purification

Industrial-scale production utilizes continuous flow reactors to enhance heat transfer and reaction control, achieving batch sizes >10 kg with 85% yield. Post-synthesis purification involves:

-

Recrystallization : Ethanol-water (4:1) mixtures yield 97–98% pure product.

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3) resolves by-products, though this step is avoided in flow systems.

Iodine-Catalyzed Modifications

Enhanced Cyclization Efficiency

Recent adaptations incorporate iodine (4 equivalents) as a cyclization catalyst, enabling reactions at lower temperatures (60–70°C) while maintaining 80% yield. The iodine facilitates electrophilic activation of the bromoketone, accelerating ring closure. Post-reaction iodine removal involves ether washes, followed by neutralization with ammonium hydroxide.

Multicomponent One-Pot Synthesis

Aqueous-Phase Methodology

A groundbreaking one-pot method eliminates intermediate isolation by combining 2,6-dimethylaniline, 2′-bromoacetophenone, and elemental sulfur in water. Key advantages include:

-

Step Economy : Thiourea formation and cyclization occur sequentially in one vessel.

-

Solvent Sustainability : Water replaces organic solvents, reducing environmental impact.

-

Purification Simplicity : Products precipitate directly, avoiding chromatography.

Table 2: One-Pot Synthesis Performance Metrics

Mechanistic Insights

The one-pot process initiates with in situ generation of polysulfides (Sₙ²⁻), which react with 2,6-dimethylaniline to form a thioamide intermediate. Subsequent nucleophilic attack on the bromoketone yields the thiazole ring, with water acting as both solvent and proton donor.

Comparative Analysis of Methodologies

Yield and Efficiency

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiazole ring .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine has been studied for its effectiveness against a range of microbial pathogens:

- Bacterial Inhibition : Thiazole compounds have demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives with specific structural modifications can achieve minimum inhibitory concentrations (MICs) comparable to or lower than standard antibiotics like ampicillin and chloramphenicol .

- Fungal Activity : The compound has also been evaluated for antifungal properties. Research indicates that certain thiazole derivatives exhibit significant activity against fungal strains such as Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition .

Anticancer Properties

The thiazole scaffold is prevalent in the development of anticancer agents:

- Mechanisms of Action : this compound and its derivatives have been investigated for their ability to induce apoptosis in cancer cells. The structural diversity in thiazole compounds allows for the targeting of various cellular pathways involved in tumorigenesis .

- Case Studies : Specific studies have reported the synthesis of thiazole-based compounds that exhibit cytotoxic effects against cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Antileishmanial Activity

The compound has shown promise in the treatment of leishmaniasis:

- Biological Screening : A study focused on the synthesis and biological evaluation of 4-phenyl-1,3-thiazol-2-amines indicated that these compounds possess significant antileishmanial activity against Leishmania amazonensis. The research emphasized the need for new therapeutic options due to the limitations of existing treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives:

- Modifications : Variations in substituents on the thiazole ring significantly influence biological activity. For example, electron-withdrawing groups have been associated with enhanced antibacterial properties .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties

Key Observations :

- The target compound’s higher molecular weight and phenyl substitution contribute to enhanced lipophilicity compared to smaller analogs.

- Halogenated derivatives (e.g., dichlorophenyl or difluoromethyl groups) exhibit reduced yields and altered bioactivity profiles.

Comparative Analysis with Similar Compounds

Market and Availability

- Discontinued status () contrasts with commercially available analogs like metalaxyl (pesticide), suggesting synthesis challenges or niche applications .

Biological Activity

N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine is a compound of interest in pharmaceutical chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a thiazole ring with a dimethylphenyl group at the nitrogen position and a phenyl group at the fourth carbon. Its molecular formula is with a molecular weight of 280.39 g/mol .

Synthesis

The synthesis typically involves the reaction of 2,6-dimethylaniline with appropriate thiazole precursors under controlled conditions, often utilizing solvents like ethanol or acetonitrile. The process may include cyclization reactions facilitated by bases to form the thiazole ring .

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Thiazole derivatives have been documented to show efficacy against various pathogens, including:

- Mycobacterium tuberculosis : Some thiazole compounds demonstrate notable antibacterial activity against this pathogen.

- Candida species : Recent studies have shown that derivatives of thiazoles exhibit antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like ketoconazole .

Anthelmintic Activity

The compound has also been screened for anthelmintic properties, showing potential effectiveness against parasitic worms. The mechanism likely involves interference with metabolic pathways essential for the survival of these organisms .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby modulating metabolic pathways critical for cellular function .

Study 1: Antifungal Activity Evaluation

A recent study synthesized various thiazole derivatives and evaluated their antifungal activity using modified EUCAST protocols. Compounds derived from this compound showed promising results against Candida species:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 2d | 1.50 | Moderate |

| 2e | 1.23 | High |

These results indicate that structural modifications can enhance antifungal efficacy .

Study 2: Antibacterial Screening

In another study focusing on antibacterial properties, thiazole derivatives were tested against Mycobacterium tuberculosis. The results highlighted that certain modifications led to improved activity compared to standard treatments:

| Compound | IC50 (μg/mL) | Activity |

|---|---|---|

| A | 5.00 | High |

| B | 10.00 | Moderate |

This suggests that this compound could serve as a lead compound for developing new antibacterial agents .

Q & A

Basic Synthesis Protocol

Q: What are the standard protocols for synthesizing N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine? A: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-amino-4-phenylthiazole with 2,6-dimethylphenyl isothiocyanate in anhydrous dichloromethane (DCM) under reflux, with triethylamine (TEA) as a base to neutralize byproducts. The reaction is monitored by TLC, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient). Characterization is performed using IR (to confirm NH and C=S/C-N stretching), NMR (to verify aromatic and methyl proton environments), and mass spectrometry (to confirm molecular ion peaks) .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield and purity? A: Yield optimization requires systematic variation of solvents (e.g., DMF for higher polarity), catalysts (e.g., Lewis acids like ZnCl), and temperature (reflux vs. microwave-assisted synthesis). For example, microwave irradiation at 120°C for 15 minutes can reduce reaction time by 70% compared to conventional reflux. Purity is enhanced using recrystallization with ethanol/water mixtures or preparative HPLC. Kinetic studies (via NMR monitoring) can identify rate-limiting steps, such as imine intermediate formation, guiding targeted optimization .

Basic Characterization Techniques

Q: Which spectroscopic methods are essential for characterizing this compound? A: Key techniques include:

- IR Spectroscopy: Peaks at 3200–3300 cm (N-H stretch) and 1600–1650 cm (C=N/C-S stretches).

- NMR: Aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.3 ppm for 2,6-dimethylphenyl), and thiazole protons (δ 6.5–7.0 ppm).

- Mass Spectrometry: ESI-MS or EI-MS to confirm the molecular ion (e.g., m/z 310.4 for CHNS) .

Advanced Structural Resolution

Q: How can X-ray crystallography and computational modeling resolve structural ambiguities? A: Single-crystal X-ray diffraction provides precise bond lengths and angles, confirming the thiazole ring geometry and substituent orientations. For example, in related derivatives, the dihedral angle between the thiazole and aryl rings ranges from 15°–30°, influencing planarity and conjugation. Computational methods (DFT at B3LYP/6-311G++(d,p)) predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data. Discrepancies in tautomeric forms (e.g., amine vs. imine) are resolved using NMR chemical shift calculations .

Basic Biological Activity Assessment

Q: What in vitro assays are used to evaluate antimicrobial activity? A: Standard protocols include:

- Broth Microdilution (CLSI Guidelines): MIC (Minimum Inhibitory Concentration) determination against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains.

- Agar Disk Diffusion: Zone of inhibition measurements (24–48 hours, 37°C).

- Positive Controls: Ciprofloxacin (bacteria) and Fluconazole (fungi). Data are analyzed using ANOVA with post-hoc Tukey tests .

Advanced SAR Study Design

Q: How to design a structure-activity relationship (SAR) study for thiazole derivatives? A: Key steps include:

Substituent Variation: Introduce electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups at the 4-phenyl or 2,6-dimethylphenyl positions.

Bioisosteric Replacement: Replace thiazole with oxazole or triazole to assess heterocycle impact.

QSAR Modeling: Use MLR (Multiple Linear Regression) or PLS (Partial Least Squares) to correlate descriptors (e.g., logP, polar surface area) with bioactivity. For example, increased lipophilicity (logP >3.5) often enhances membrane penetration in Gram-negative bacteria .

Addressing Data Contradictions

Q: How to resolve discrepancies in biological activity across studies? A: Analyze variables such as:

- Assay Conditions: Differences in inoculum size (10 vs. 10 CFU/mL) or incubation time (24 vs. 48 hours).

- Compound Stability: Degradation in DMSO stock solutions (e.g., via HPLC purity checks).

- Strain Variability: Use standardized strains from repositories (e.g., ATCC). Meta-analysis of MIC data using weighted Z-scores can identify outlier studies .

Computational Interaction Analysis

Q: How to predict target interactions using molecular docking? A: Docking (AutoDock Vina or Glide) into bacterial targets (e.g., S. aureus dihydrofolate reductase, PDB: 3SRW) involves:

Protein Preparation: Remove water, add hydrogens, and assign charges (AMBER forcefield).

Grid Generation: Focus on active sites (e.g., NADPH-binding pocket).

Pose Scoring: Rank poses by binding energy (ΔG < -7 kcal/mol suggests strong binding). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

Stability Assessment

Q: How to evaluate compound stability under varying conditions? A: Accelerated stability studies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.